

toxicological comparison between cinnamyl acetate and cinnamyl alcohol

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Compound of Interest

Compound Name: Cinnamyl Acetate

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A Toxicological Showdown: Cinnamyl Acetate vs. Cinnamyl Alcohol

In the realm of fragrance and flavor chemistry, **cinnamyl acetate** and cinnamyl alcohol are two closely related aromatic compounds, both prized for their warm, spicy, and floral notes. While structurally similar, their toxicological profiles present key differences that are critical for researchers, scientists, and drug development professionals to understand. This guide provides an objective comparison of their toxicological properties, supported by experimental data, to inform safety assessments and guide formulation decisions.

At a Glance: Key Toxicological Endpoints

A comparative summary of the key toxicological data for **cinnamyl acetate** and cinnamyl alcohol is presented below.

Toxicological Endpoint	Cinnamyl Acetate	Cinnamyl Alcohol
Acute Oral Toxicity (LD50)	3,300 mg/kg (Rat)[1][2][3][4]	2,000 mg/kg (Rat)[5][6][7]
Acute Dermal Toxicity (LD50)	> 5,000 mg/kg (Rabbit)[2][8][9]	> 5,000 mg/kg (Rabbit)[5][6][7]
Skin Sensitization	Not considered a skin sensitizer under current use levels.[10]	Weak skin sensitizer, known to cause allergic contact dermatitis.[11][12]
Genotoxicity	Not genotoxic.[10][13]	Not expected to be genotoxic.[13]
Repeated Dose Toxicity (NOAEL)	600 mg/kg/day (Rat, 28-day oral study)[9][10]	53.5 mg/kg bw/day (Rat, 4-month oral study)[14]

Delving Deeper: A Toxicological Comparison

Acute Toxicity

Both **cinnamyl acetate** and cinnamyl alcohol exhibit low acute toxicity via oral and dermal routes. The oral LD50 in rats for **cinnamyl acetate** is 3,300 mg/kg, while for cinnamyl alcohol it is slightly lower at 2,000 mg/kg.[1][2][3][4][5][6][7] Dermal LD50 values for both compounds are greater than 5,000 mg/kg in rabbits, indicating a low risk of acute toxicity from skin contact.[2][5][6][7][8][9]

Skin Sensitization

The most significant toxicological difference between the two compounds lies in their skin sensitization potential. Cinnamyl alcohol is a well-recognized, albeit weak, skin sensitizer and is a frequent cause of allergic contact dermatitis.[11][12] It is included in the "fragrance mix" used for allergy patch testing. The sensitization potential of cinnamyl alcohol is attributed to its bioactivation.[12][15] It can be metabolized in the skin to the more reactive cinnamaldehyde, which is a potent sensitizer.[16] Additionally, autooxidation of cinnamyl alcohol upon air exposure can form sensitizing products like cinnamaldehyde and epoxy cinnamyl alcohol.[17]

In contrast, **cinnamyl acetate** is not considered a skin sensitizer under the current declared levels of use.[10] While it can be hydrolyzed to cinnamyl alcohol, this conversion is likely not

rapid or extensive enough on the skin to induce sensitization to the same degree as direct exposure to cinnamyl alcohol.

Genotoxicity

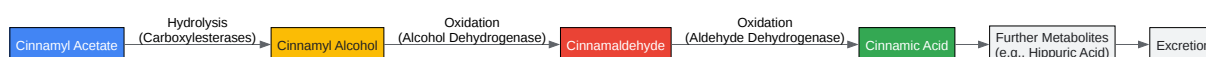
Neither **cinnamyl acetate** nor cinnamyl alcohol is considered to pose a significant genotoxic risk. **Cinnamyl acetate** was found to be not genotoxic in a battery of tests, including the Ames study and an in vitro micronucleus test.[10] Similarly, while some in vitro studies on cinnamyl alcohol have shown mixed results, the overall weight of evidence suggests it is not genotoxic in vivo.[13][18]

Repeated Dose Toxicity

In repeated dose toxicity studies, **cinnamyl acetate** has a higher No-Observed-Adverse-Effect Level (NOAEL) compared to cinnamyl alcohol. A 28-day oral study in rats established a NOAEL of 600 mg/kg/day for **cinnamyl acetate**. [9][10] For cinnamyl alcohol, a 4-month oral study in rats determined a NOAEL of 53.5 mg/kg bw/day.[14]

Metabolic Pathways

The metabolism of these two compounds is intrinsically linked. **Cinnamyl acetate** is readily hydrolyzed in the body to cinnamyl alcohol by carboxylesterases.[8] From there, cinnamyl alcohol is oxidized to cinnamaldehyde, which is then further oxidized to cinnamic acid. Cinnamic acid can then undergo further metabolism before being excreted.[8]



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Comparative metabolic pathway of **cinnamyl acetate** and cinnamyl alcohol.

Experimental Protocols

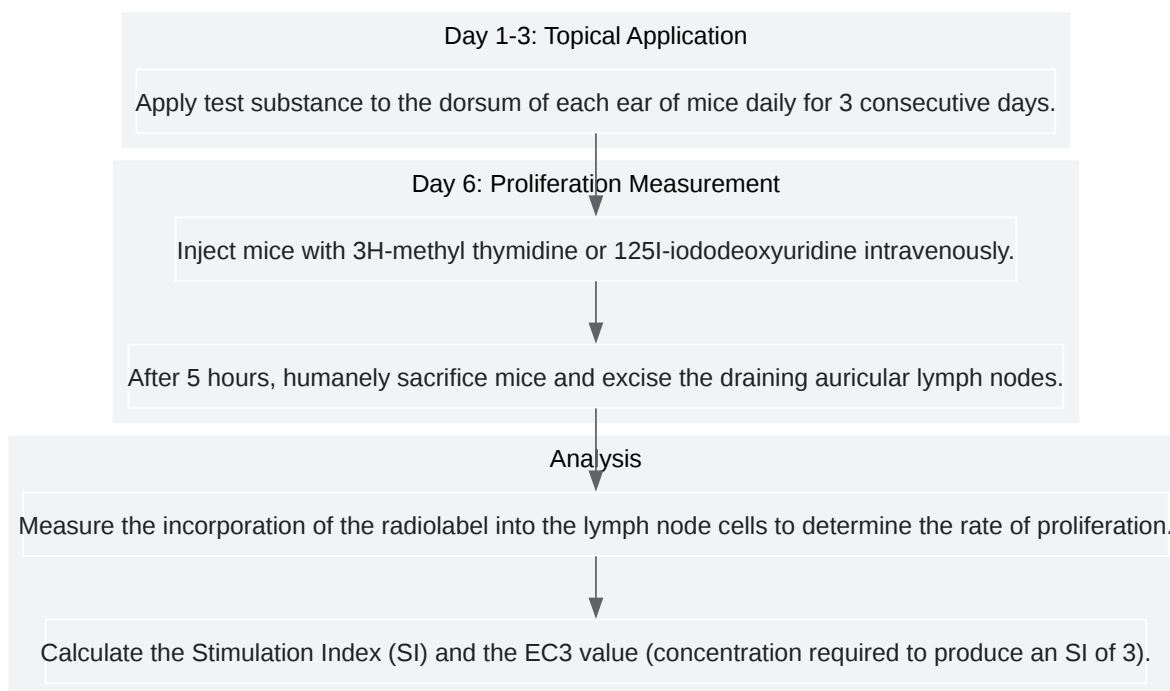
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol, in brief, involves:

- **Strains:** Several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate mammalian metabolism.
- **Incubation:** The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.
- **Evaluation:** The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a substance.



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Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Conclusion

In summary, while **cinnamyl acetate** and cinnamyl alcohol share a similar metabolic fate and low acute toxicity, their profiles diverge significantly in terms of skin sensitization. Cinnamyl alcohol is a known weak skin sensitizer, a property attributed to its bioactivation into reactive intermediates. **Cinnamyl acetate**, on the other hand, is not considered a sensitizer at current usage levels. Both compounds are considered non-genotoxic. These distinctions are paramount for the safe formulation of products containing these common fragrance and flavor ingredients. Researchers and developers should prioritize the use of **cinnamyl acetate** in

applications where dermal exposure is a primary concern and skin sensitization is to be avoided.

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